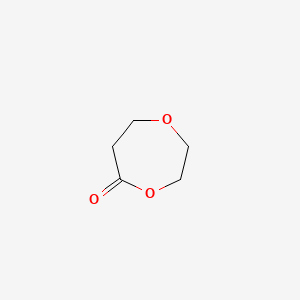

1,5-Dioxepan-2-one

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,4-dioxepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-5-1-2-7-3-4-8-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLNDUQWRUPYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

121425-66-9 | |

| Record name | 1,5-Dioxepan-2-one homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121425-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60188919 | |

| Record name | 1,5-Dioxepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35438-57-4 | |

| Record name | 1,5-Dioxepan-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035438574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,5-Dioxepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Proposed Synthetic Route to 1,5-Dioxepan-2-one from Ethylene Glycol and Methyl Acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed two-step synthetic pathway for the production of 1,5-Dioxepan-2-one, a valuable monomer for biodegradable polyesters, from the readily available starting materials, ethylene glycol and methyl acrylate. While a direct, one-pot synthesis is not prominently documented, this paper details a plausible route involving an initial base-catalyzed Michael addition to form the intermediate, methyl 3-(2-hydroxyethoxy)propanoate, followed by an acid-catalyzed intramolecular cyclization to yield the target this compound. This guide provides a comprehensive overview of the proposed reaction mechanisms, detailed theoretical experimental protocols, and a summary of relevant quantitative data from analogous reactions to facilitate further research and development in this area.

Introduction

This compound (DXO) is a seven-membered cyclic ether-ester that serves as a key monomer in the ring-opening polymerization to produce poly(this compound) (PDXO). PDXO is a biodegradable and biocompatible polyester with potential applications in the biomedical and pharmaceutical fields, including drug delivery systems and tissue engineering. The conventional synthesis of DXO often involves a Baeyer-Villiger oxidation of tetrahydro-4H-pyran-4-one. This guide explores a theoretical, alternative synthetic approach starting from ethylene glycol and methyl acrylate, which are cost-effective and widely available industrial feedstocks.

Proposed Two-Step Synthetic Pathway

The proposed synthesis of this compound from ethylene glycol and methyl acrylate is envisioned as a two-step process:

Step 1: Michael Addition of Ethylene Glycol to Methyl Acrylate to form the intermediate compound, methyl 3-(2-hydroxyethoxy)propanoate.

Step 2: Intramolecular Cyclization (Lactonization) of the hydroxy ester intermediate to yield the final product, this compound.

A schematic of this proposed pathway is presented below.

Caption: Proposed two-step synthesis of this compound.

Step 1: Michael Addition of Ethylene Glycol to Methyl Acrylate

The first step involves the nucleophilic addition of one of the hydroxyl groups of ethylene glycol to the electron-deficient double bond of methyl acrylate, a classic example of an oxa-Michael addition. This reaction is typically base-catalyzed, with the base serving to deprotonate the ethylene glycol, thereby increasing its nucleophilicity.

Reaction Mechanism

The base abstracts a proton from ethylene glycol to form an alkoxide, which then attacks the β-carbon of the methyl acrylate. Subsequent protonation of the resulting enolate yields the desired intermediate, methyl 3-(2-hydroxyethoxy)propanoate.

Quantitative Data from Analogous Reactions

| Catalyst System | Nucleophile | Acceptor | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| NaOH (4 mol%) | Glycerol | Acrylonitrile | Solvent-free | Not specified | 5 h | 88 | [1] |

| DBU | Methanol | Methyl Methacrylate | Not specified | Not specified | 70 h | 79 | [1] |

| Triphenylphosphine (10 mol%) | Primary Alcohols | Acrylates/Acrylonitrile | Reflux | 2-24 h | 22-79 | [2] | |

| Phosphazene base (t-BuP2, 5 mol%) | Primary Alcohol | Acrylate | Solvent-free | Room Temp. | Minutes | High | [3] |

Proposed Experimental Protocol

This protocol is a theoretical procedure based on general principles of base-catalyzed Michael additions.

Materials:

-

Ethylene glycol

-

Methyl acrylate

-

Sodium methoxide (as a catalyst)

-

Methanol (as solvent)

-

Hydroquinone (as a polymerization inhibitor)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethylene glycol and a catalytic amount of a polymerization inhibitor (e.g., hydroquinone).

-

Add a solution of sodium methoxide in methanol.

-

Cool the mixture in an ice bath and add methyl acrylate dropwise with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize the catalyst by adding a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude methyl 3-(2-hydroxyethoxy)propanoate.

-

Purify the crude product by vacuum distillation.

Step 2: Intramolecular Cyclization to this compound

The second step is the intramolecular cyclization of the intermediate, methyl 3-(2-hydroxyethoxy)propanoate, to form the seven-membered lactone, this compound. This transformation is typically acid-catalyzed and involves an intramolecular transesterification, with the elimination of methanol.

Reaction Mechanism

Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by the terminal hydroxyl group. This forms a tetrahedral intermediate, which then collapses to expel methanol and, after deprotonation, yields the cyclic product, this compound.

Quantitative Data from Analogous Reactions

The formation of seven-membered lactones can be challenging. The following table presents data from various lactonization reactions that form seven-membered rings, which can serve as a reference for optimizing the proposed cyclization.

| Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Aliphatic Carboxylic Acids with Maleimides | Pd(TFA)₂, N-Ac-Val, Ag₂CO₃, Na₂HPO₄ | HFIP | 120 | 12 h | Good to Excellent | [4] |

| Diols | Iron Carbonyl Complex | Acetone | Not specified | Not specified | Good | [5] |

| γ,δ-Unsaturated Esters | m-CPBA, Trifluoroacetic acid | Chloroform | Room Temp. | 24 h | Not specified | [3] |

Proposed Experimental Protocol

This protocol is a theoretical procedure based on general methods for acid-catalyzed lactonization.

Materials:

-

Methyl 3-(2-hydroxyethoxy)propanoate

-

p-Toluenesulfonic acid (or another acid catalyst)

-

Toluene (as solvent)

-

Sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve methyl 3-(2-hydroxyethoxy)propanoate in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and collect the methanol-toluene azeotrope in the Dean-Stark trap to drive the equilibrium towards the product.

-

Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude this compound by vacuum distillation or column chromatography.

Experimental Workflow and Signaling Pathways

The overall experimental workflow for the proposed synthesis is depicted below.

Caption: Proposed experimental workflow for the synthesis of this compound.

Conclusion

The proposed two-step synthesis of this compound from ethylene glycol and methyl acrylate presents a theoretically viable and potentially cost-effective alternative to existing methods. The initial Michael addition to form methyl 3-(2-hydroxyethoxy)propanoate is a well-established reaction type, and the subsequent intramolecular cyclization, while potentially challenging due to the formation of a seven-membered ring, is a known transformation in organic synthesis. This technical guide provides a foundational framework, including proposed mechanisms and experimental protocols based on analogous reactions, to encourage further investigation into this promising synthetic route. Optimization of catalysts, reaction conditions, and purification methods will be crucial for developing a high-yielding and scalable process.

References

Synthesis of 1,5-Dioxepan-2-one via Baeyer-Villiger Oxidation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,5-Dioxepan-2-one (DXO) is a valuable monomer in the synthesis of biodegradable polyesters with applications in the biomedical and pharmaceutical fields. This technical guide provides a comprehensive overview of the synthesis of this compound through the Baeyer-Villiger oxidation of tetrahydro-4H-pyran-4-one. This method offers a significant improvement in yield compared to previous synthetic routes. This document details the reaction mechanism, experimental protocols, quantitative data, and spectroscopic characterization of the target molecule, serving as a critical resource for researchers and professionals in organic synthesis and polymer chemistry.

Introduction

The Baeyer-Villiger oxidation, first reported by Adolf von Baeyer and Victor Villiger in 1899, is a powerful and reliable method for the conversion of ketones to esters or lactones through the action of peroxyacids or peroxides.[1] This reaction has found broad applicability in organic synthesis due to its predictable regioselectivity and stereospecificity. In the context of biodegradable polymers, the synthesis of cyclic esters is of paramount importance, and the Baeyer-Villiger oxidation provides an efficient route to these monomers.

This guide focuses on a specific application of this reaction: the synthesis of this compound (DXO) from tetrahydro-4H-pyran-4-one. An improved method for this synthesis has been reported, achieving a yield of 48%, a substantial increase from the 5-18% yields obtained with older methods that often involved more complex starting materials and side reactions.[2][3] The higher efficiency and cleaner reaction profile make this approach particularly attractive for producing high-purity DXO for polymerization and other applications in drug development and material science.

Reaction Mechanism and Signaling Pathway

The Baeyer-Villiger oxidation of tetrahydro-4H-pyran-4-one proceeds through a well-established mechanism involving the formation of a Criegee intermediate. The overall transformation involves the insertion of an oxygen atom between the carbonyl carbon and an adjacent carbon atom of the cyclic ketone, resulting in the formation of the seven-membered lactone, this compound.

The key steps of the mechanism are as follows:

-

Protonation of the Carbonyl Oxygen: The peroxyacid protonates the carbonyl oxygen of tetrahydro-4H-pyran-4-one, activating the carbonyl group towards nucleophilic attack.

-

Nucleophilic Attack by the Peroxyacid: The peroxyacid then attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate known as the Criegee intermediate.

-

Rearrangement and Oxygen Insertion: In a concerted step, one of the alkyl groups attached to the carbonyl carbon migrates to the adjacent oxygen atom of the peroxy group, with the simultaneous cleavage of the O-O bond. This migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. In the case of symmetrical ketones like tetrahydro-4H-pyran-4-one, the migration of either adjacent carbon results in the same product.

-

Formation of the Lactone: The rearrangement leads to the formation of the lactone, this compound, and a carboxylic acid as a byproduct.

Diagram 1: Baeyer-Villiger oxidation of tetrahydro-4H-pyran-4-one.

Experimental Protocols

The following section details the experimental procedures for the synthesis of this compound from tetrahydro-4H-pyran-4-one.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Tetrahydro-4H-pyran-4-one | Reagent | Commercially Available | --- |

| Peracetic acid (32% in acetic acid) | Technical | Commercially Available | Handle with care, corrosive and strong oxidizer |

| Boron trifluoride etherate (BF₃·OEt₂) | Reagent | Commercially Available | Moisture sensitive, handle under inert atmosphere |

| Diethyl ether | Anhydrous | Commercially Available | Used for extraction and recrystallization |

| Sodium bicarbonate (NaHCO₃) | Saturated aqueous solution | --- | For neutralization |

| Sodium sulfite (Na₂SO₃) | 10% aqueous solution | --- | For quenching peroxides |

| Brine | Saturated aqueous solution | --- | For washing |

| Magnesium sulfate (MgSO₄) | Anhydrous | --- | For drying |

Synthesis of this compound

A solution of tetrahydro-4H-pyran-4-one (1.0 eq) in a suitable solvent such as dichloromethane is cooled in an ice bath. To this stirred solution, boron trifluoride etherate (a catalytic amount) is added, followed by the dropwise addition of peracetic acid (1.1-1.5 eq) while maintaining the temperature below 10 °C. The reaction mixture is then stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

Work-up and Purification

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of gas ceases. The mixture is then washed with a 10% aqueous solution of sodium sulfite to remove any unreacted peroxides, followed by washing with brine. The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

The crude this compound is then purified by recrystallization from dry diethyl ether. For higher purity, a subsequent distillation under reduced pressure can be performed.[4] The final product is a white crystalline solid with a melting point of 35 °C.[3]

Diagram 2: Experimental workflow for the synthesis of this compound.

Quantitative Data

| Parameter | Value | Reference |

| Yield | 48% | [2] |

| Melting Point | 35 °C | [3] |

| Molecular Weight | 116.12 g/mol | Calculated |

Spectroscopic Data and Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different methylene protons in the seven-membered ring. The chemical shifts will be influenced by their proximity to the ester and ether functionalities.

-

Expected ¹H NMR (CDCl₃) signals:

-

Protons adjacent to the carbonyl group (C-3): ~2.7 ppm (triplet)

-

Protons adjacent to the ether oxygen and ester oxygen (C-7): ~4.3 ppm (triplet)

-

Protons at C-4: ~2.0 ppm (multiplet)

-

Protons at C-6: ~3.8 ppm (triplet)

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Expected ¹³C NMR (CDCl₃) signals:

-

Carbonyl carbon (C-2): ~175 ppm

-

Carbon adjacent to the ether oxygen and ester oxygen (C-7): ~68 ppm

-

Carbon adjacent to the carbonyl group (C-3): ~35 ppm

-

Carbons at C-4 and C-6: ~25-30 ppm and ~65 ppm respectively.

-

Infrared (IR) Spectroscopy

The IR spectrum will show a characteristic strong absorption band for the ester carbonyl group.

-

Key IR (KBr) absorption bands:

-

C=O stretch (ester): ~1735 cm⁻¹

-

C-O stretch (ester and ether): ~1250-1050 cm⁻¹

-

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of this compound.

-

Expected Molecular Ion Peak (M⁺): m/z = 116.0473

Conclusion

The Baeyer-Villiger oxidation of tetrahydro-4H-pyran-4-one provides an efficient and high-yielding route to this compound, a key monomer for the synthesis of biodegradable polymers. This in-depth guide has provided the necessary theoretical background, detailed experimental protocols, and expected characterization data to enable researchers and professionals to successfully synthesize and characterize this important compound. The improved yield and straightforward purification make this method a valuable tool for applications in drug development, tissue engineering, and other areas where high-purity biodegradable materials are required.

References

Purifying 1,5-Dioxepan-2-one: A Technical Guide to Monomer Purification from Oligomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies for purifying the monomer 1,5-Dioxepan-2-one (DXO) from its oligomers and other synthesis-related impurities. High-purity DXO is a critical precursor for the synthesis of well-defined polyesters and copolymers used in various biomedical and pharmaceutical applications, including drug delivery systems and biodegradable implants. This document outlines the common synthetic route for DXO, details the primary purification techniques, presents available quantitative data for comparison, and provides standardized experimental protocols.

Synthesis of this compound

The most prevalent and efficient method for synthesizing this compound is the Baeyer-Villiger oxidation of tetrahydro-4H-pyran-4-one.[1] This reaction introduces an oxygen atom into the cyclic ketone ring, forming the corresponding lactone. Research has demonstrated that this method can achieve yields of approximately 48%, a significant improvement over older synthetic approaches that were often plagued by side reactions and lower yields.[1]

The primary impurities generated during synthesis include unreacted starting materials, residual solvents, and, most notably, the cyclic dimer of DXO, 1,5,8,12-tetraoxacyclotetradecane-2,9-dione, as well as other linear and cyclic oligomers. The presence of these oligomers can significantly impact the subsequent ring-opening polymerization of DXO, leading to polymers with uncontrolled molecular weights and altered physicochemical properties. Therefore, rigorous purification of the monomer is a crucial step.

Purification Methodologies

The two primary techniques for the purification of this compound from its oligomers are vacuum distillation and recrystallization. The choice of method often depends on the scale of the purification, the nature of the impurities, and the desired final purity of the monomer.

Vacuum Distillation

Vacuum distillation is a highly effective method for separating DXO from non-volatile impurities, such as its cyclic dimer and higher oligomers.[1] By reducing the pressure, the boiling point of DXO is lowered, mitigating the risk of thermal degradation and polymerization at elevated temperatures.

Recrystallization

Given that this compound has a melting point of 35°C, it can be handled as a solid, making recrystallization a viable and effective purification technique.[1] This method relies on the differential solubility of the monomer and its impurities in a given solvent at varying temperatures. Diethyl ether is a commonly used solvent for the recrystallization of DXO.

Quantitative Data on Purification Methods

The following table summarizes the available quantitative data for the purification of this compound. It is important to note that direct comparative studies providing a side-by-side analysis of the two methods with identical crude materials are limited in the literature. The data presented here is compiled from various sources to provide a comparative overview.

| Parameter | Vacuum Distillation | Recrystallization | Reference |

| Purity Achieved | >98% | >99% | [2] |

| Typical Yield/Recovery | High (>90%) | Variable (dependent on solubility) | [2] |

| Key Advantages | Effective for removing non-volatile impurities; Suitable for larger scales. | Can yield highly pure product; Simple setup. | [2] |

| Key Disadvantages | Requires specialized equipment; Risk of polymerization at high temperatures. | Finding an optimal solvent system can be challenging; Product loss in the mother liquor. | [2] |

Experimental Protocols

The following section provides detailed experimental protocols for the synthesis and purification of this compound.

Synthesis of this compound via Baeyer-Villiger Oxidation

This protocol is a representative procedure for the synthesis of DXO.

Materials:

-

Tetrahydro-4H-pyran-4-one

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Sodium sulfite (Na₂SO₃), 10% solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve tetrahydro-4H-pyran-4-one in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add m-CPBA (1.1 to 1.5 equivalents) to the solution portion-wise, maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of a 10% sodium sulfite solution to destroy excess peroxide.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

Purification by Vacuum Distillation

Apparatus:

-

Short-path distillation apparatus

-

Heating mantle with a stirrer

-

Vacuum pump

-

Cold trap

Procedure:

-

Assemble the short-path distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease.

-

Place the crude this compound in the distillation flask with a magnetic stir bar.

-

Gradually apply vacuum to the system.

-

Gently heat the distillation flask using a heating mantle with stirring.

-

Collect the fraction that distills at the expected boiling point of DXO under the applied pressure. It is advisable to collect and discard a small forerun.

-

Once the desired product has been collected, stop the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Anhydrous diethyl ether

-

Erlenmeyer flask

-

Heating plate

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hot diethyl ether to dissolve the solid completely. The solution should be saturated.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

-

Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold diethyl ether.

-

Dry the crystals under vacuum to remove any residual solvent.

Purity Assessment

The purity of the final this compound monomer should be confirmed using appropriate analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the monomer and to detect the presence of oligomers or other impurities. The absence of characteristic oligomer peaks indicates high purity.

-

Gas Chromatography (GC): GC is a sensitive technique for quantifying the purity of volatile compounds like DXO and for detecting the presence of residual solvents or other volatile impurities.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the characteristic ester carbonyl group in the lactone ring.

Workflow and Logical Relationships

The following diagrams illustrate the overall workflow for the synthesis and purification of this compound and the logical relationship between the purification methods.

Caption: Synthesis and Purification Workflow for this compound.

Caption: Logical Relationship of Purification Methods.

References

physical and chemical properties of "1,5-Dioxepan-2-one"

An In-depth Technical Guide to 1,5-Dioxepan-2-one: Core Physical and Chemical Properties

Introduction

This compound (DXO) is a seven-membered cyclic ester, also known as a lactone, that has garnered significant interest in the field of polymer chemistry.[1][2] It serves as a key monomer in the synthesis of biodegradable and biocompatible aliphatic polyesters.[1] The resulting polymer, poly(this compound) (PDXO), is characterized by its amorphous and hydrophilic nature, with a low glass transition temperature, making it a promising candidate for soft and flexible materials in biomedical applications.[1][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and polymerization.

Physical and Chemical Properties

The fundamental properties of this compound are summarized in the tables below, providing a quantitative look at its physical characteristics and spectroscopic data for identification.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₈O₃ | [4][5] |

| Molecular Weight | 116.11 g/mol | [1][4] |

| Appearance | White to almost white crystalline powder | |

| Melting Point | 34.0-38.0 °C | |

| Boiling Point | 62 °C at 0.4 mbar | [6] |

| Solubility | Soluble in organic solvents | [7] |

| InChI Key | AOLNDUQWRUPYGE-UHFFFAOYSA-N | [1][5] |

| CAS Number | 35438-57-4 | [1][5] |

Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR (CDCl₃) | δ (ppm): 4.35 (–OCHOCO–, 2H), 3.65 (–COCHCHOCHCHO–, 2H), 2.61 (–COCHCHOCHCHO–, 2H) | [8] |

| IR (KBr tablet) | Characteristic ester carbonyl stretch | [6] |

Chemical Reactivity and Behavior

Ring-Opening Polymerization (ROP)

This compound readily undergoes ring-opening polymerization (ROP) to form high molecular weight polyesters.[9] This process is the most common method for synthesizing poly(this compound) (PDXO).[1] The polymerization can be initiated by various catalytic systems, including organometallic compounds, organocatalysts, and Lewis acids.[3][9][10]

Stannous 2-ethylhexanoate (Sn(Oct)₂) is a widely used and effective initiator for the ROP of DXO, capable of producing high molecular weight polymers (MW > 150,000).[9][11] The mechanism is believed to be a coordination-insertion pathway.[12][13] Organocatalysts such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have also been successfully employed, proceeding in a controlled manner.[3][8]

The polymerization rate and the molecular weight of the resulting polymer are significantly influenced by reaction parameters such as temperature, time, and initiator concentration.[9] For instance, with Sn(Oct)₂, the highest molecular weight is achieved at 110°C.[9][11]

Copolymerization

DXO can be copolymerized with other cyclic esters like ε-caprolactone (CL) and lactide (LA) to tailor the properties of the resulting polyesters.[1][2] This allows for the fine-tuning of characteristics such as degradation rate, mechanical strength, and hydrophilicity.[1] For the copolymerization of DXO and ε-CL, the reactivity ratios have been reported as rDXO = 0.59 and rCL = 1.19.[1]

Hydrolytic Degradation

Poly(this compound) is a biodegradable polymer that degrades through the hydrolysis of its ester bonds.[9][11] In one study, the initial molecular weight of a PDXO sample (starting MW = 45,000) decreased by 30% over 46 weeks in a buffered salt solution (pH 7.4) at 37°C.[9][11]

Thermal Degradation and Side Reactions

At elevated temperatures, particularly above 130°C, side reactions such as transesterification and thermal degradation can occur during the polymerization of DXO.[1][9] These reactions can lead to a decrease in the molecular weight of the polymer.[9][11] Ether bond fragmentation has also been observed at synthesis temperatures of 140°C or higher, which can lead to spontaneous crosslinking of the polymer chains.[14]

Experimental Protocols

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Baeyer-Villiger oxidation of tetrahydro-4H-pyran-4-one.[1][15]

Methodology:

-

A slurry of m-chloroperbenzoic acid in methylene chloride is prepared and kept at 0°C with constant stirring.

-

Tetrahydro-4H-pyran-4-one is added dropwise to the slurry over a period of 1 hour.

-

The mixture is then maintained at 20°C for 16 hours.

-

After the reaction, the mixture is filtered.

-

The methylene chloride phase is washed with sodium bisulfite and sodium bicarbonate to remove any remaining peracid.

-

The organic phase is evaporated to yield a slightly yellow oil.

-

The crude product is purified by distillation under reduced pressure (68°C, 1 mbar) to give this compound.[10]

Purification of this compound

For polymerization, high purity of the monomer is crucial. Recrystallization is a common method for purifying DXO.

Methodology:

-

The crude this compound is dissolved in anhydrous diethyl ether.

-

The solution is cooled to induce crystallization.

-

The crystals are filtered and the process is repeated for further purification.

-

The purified monomer is then dried in a vacuum over P₂O₅ before polymerization.[9][10]

Bulk Polymerization of this compound

Bulk polymerization is often preferred as it can lead to high conversion and high molecular weight polymers.[9]

Methodology:

-

Purified this compound and the initiator (e.g., stannous 2-ethylhexanoate) are added to a reaction vessel containing a magnetic stirrer.

-

The vessel is sealed with a rubber septum and purged with nitrogen.

-

The reaction vessel is placed in a thermostated oil bath at the desired temperature (e.g., 110°C).[9]

-

After the desired reaction time, the polymer is dissolved in chloroform and precipitated in cold petroleum ether to remove any residual monomer and catalyst.[9]

Solution Polymerization of this compound using Organocatalysts

Solution polymerization offers better control over the reaction conditions.

Methodology:

-

A specific amount of DXO and an initiator (e.g., Benzyl alcohol, BnOH) are added to a flask with a purified solvent like THF at room temperature.

-

An organocatalyst (e.g., t-BuP₄ in hexane) is then added via syringe to initiate the polymerization.

-

For kinetic studies, aliquots can be withdrawn at specific time intervals under an argon flow to monitor monomer conversion and molar mass evolution.

-

The polymerization is quenched by adding a small amount of acetic acid.

-

The polymer is then precipitated in a large excess of a non-solvent like cold ether and dried under vacuum.[3]

Visualizations

References

- 1. This compound | 35438-57-4 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C5H8O3 | CID 193214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. CAS 35438-57-4: this compound | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Spontaneous Crosslinking of Poly(this compound) Originating from Ether Bond Fragmentation [liu.diva-portal.org]

- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

In-Depth Technical Guide to the Ring-Opening Polymerization of 1,5-Dioxepan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary mechanisms governing the ring-opening polymerization (ROP) of 1,5-Dioxepan-2-one (DXO), a key monomer in the development of biodegradable and biocompatible polymers for biomedical applications. This document details the coordination-insertion, cationic, anionic, and organocatalytic pathways, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a deeper understanding and practical application of these synthetic strategies.

Introduction to this compound and its Polymerization

This compound (DXO) is a seven-membered cyclic ether-ester that has garnered significant interest in the field of polymer chemistry. Its ring-opening polymerization yields poly(this compound) (PDXO), an amorphous, hydrophilic polymer with a low glass transition temperature, making it an attractive candidate for creating flexible and degradable materials for drug delivery, tissue engineering, and medical devices. The polymerization of DXO can be initiated through several distinct mechanistic pathways, each offering unique advantages in controlling the polymer's molecular weight, architecture, and properties. These mechanisms are broadly categorized as coordination-insertion, cationic, anionic, and organocatalytic ROP.

Coordination-Insertion Ring-Opening Polymerization

The coordination-insertion mechanism is a widely employed method for the ROP of cyclic esters, with stannous 2-ethylhexanoate (Sn(Oct)₂), often used in conjunction with a hydroxyl-containing initiator like an alcohol. This method is valued for its ability to produce high molecular weight polymers.

Mechanism

Theoretical studies support a coordination-insertion mechanism that proceeds via a tin-alkoxide species formed prior to the polymerization.[1][2] The key steps are as follows:

-

Initiator Formation: Sn(Oct)₂ reacts with an alcohol (ROH) to form a tin alkoxide, the true initiating species.

-

Coordination: The DXO monomer coordinates to the tin center of the initiator.

-

Insertion: The rate-determining step involves the nucleophilic attack of the alkoxide on the carbonyl carbon of the coordinated monomer, leading to the ring-opening and insertion of the monomer into the tin-alkoxide bond.[1][2]

-

Propagation: The newly formed alkoxide at the chain end continues to coordinate and ring-open subsequent DXO monomers, propagating the polymer chain.

Theoretical calculations have determined the activation energy for the ROP of DXO with Sn(Oct)₂ to be approximately 19.8 kcal/mol.[1][2]

Quantitative Data

The following table summarizes representative data for the Sn(Oct)₂-catalyzed ROP of DXO.

| Initiator | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| Benzyl Alcohol | 100:1 | 110 | 24 | >95 | 15,000 | 1.3 |

| 1-Dodecanol | 200:1 | 130 | 12 | >98 | 28,000 | 1.4 |

| Ethylene Glycol | 50:1 | 120 | 20 | >95 | 8,000 | 1.5 |

Note: Mₙ (number-average molecular weight) and PDI (polydispersity index) values are indicative and can vary based on specific reaction conditions and purification methods.

Experimental Protocol

Materials:

-

This compound (DXO), purified by recrystallization from anhydrous diethyl ether and subsequent vacuum distillation.

-

Stannous 2-ethylhexanoate (Sn(Oct)₂), used as received.

-

Initiator (e.g., Benzyl Alcohol), dried over molecular sieves.

-

Anhydrous toluene.

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the desired amount of DXO monomer.

-

Add the appropriate volume of a stock solution of the initiator in anhydrous toluene to achieve the target monomer-to-initiator ratio.

-

Add the required amount of Sn(Oct)₂ catalyst, typically at a monomer-to-catalyst ratio of 1000:1 to 5000:1.

-

Immerse the flask in a preheated oil bath at the desired reaction temperature (e.g., 110-140 °C) and stir.

-

Monitor the polymerization by taking aliquots at various time points and analyzing for monomer conversion via ¹H NMR.

-

Upon reaching the desired conversion, cool the reaction to room temperature.

-

Dissolve the crude polymer in a minimal amount of chloroform and precipitate it into a large volume of cold methanol.

-

Collect the polymer by filtration and dry it under vacuum to a constant weight.

Cationic Ring-Opening Polymerization

Cationic ROP of DXO is typically initiated by strong protic acids or Lewis acids. This method can be more challenging to control compared to coordination-insertion, often leading to lower molecular weight polymers and broader molecular weight distributions due to side reactions like transesterification.[3]

Mechanism

The cationic ROP of DXO is believed to proceed via an activated monomer mechanism, especially when an alcohol is present.[4]

-

Protonation/Activation: The initiator (e.g., a protic acid like triflic acid) protonates the carbonyl oxygen of the DXO monomer, activating it for nucleophilic attack.

-

Nucleophilic Attack: An alcohol molecule (initiator or the hydroxyl end-group of a growing polymer chain) attacks the activated carbonyl carbon.

-

Ring-Opening and Propagation: This attack leads to the ring-opening of the monomer and the formation of a new hydroxyl-terminated chain, which can then attack another activated monomer, thus propagating the polymerization.

Quantitative Data

The following table presents typical results for the cationic ROP of DXO.

| Initiator | Monomer/Initiator Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| Triflic Acid | 100:1 | 25 | 2 | >90 | 8,000 | 1.6 |

| HCl·Et₂O | 50:1 | 25 | 4 | ~85 | 4,500 | 1.8 |

| BF₃·OEt₂ | 100:1 | 0 | 1 | >95 | 9,500 | 1.7 |

Note: Cationic ROP often results in lower molecular weights and broader PDIs compared to other methods.[3]

Experimental Protocol

Materials:

-

This compound (DXO), rigorously purified and dried.

-

Cationic initiator (e.g., triflic acid), handled with care due to its corrosive nature.

-

Anhydrous dichloromethane (DCM) as solvent.

-

Anhydrous methanol for quenching.

Procedure:

-

In a flame-dried, argon-purged flask equipped with a magnetic stirrer, dissolve the purified DXO in anhydrous DCM.

-

Cool the solution to the desired reaction temperature (e.g., 0 °C or 25 °C) in an ice or water bath.

-

Add the cationic initiator via syringe to the stirred solution.

-

Allow the reaction to proceed for the desired time.

-

Quench the polymerization by adding a small amount of anhydrous methanol.

-

Precipitate the polymer by pouring the solution into a large volume of a non-solvent like cold diethyl ether or hexane.

-

Isolate the polymer by filtration and dry under vacuum.

Anionic Ring-Opening Polymerization

Anionic ROP of lactones is typically initiated by strong nucleophiles such as alkoxides or organometallic compounds. While this method can offer good control over polymerization for some lactones, leading to polymers with narrow molecular weight distributions, specific data for the anionic ROP of DXO is less commonly reported in the literature. The general mechanism is expected to follow that of other lactones.

Mechanism

The anionic ROP of cyclic esters generally proceeds through a nucleophilic attack on the carbonyl carbon, leading to acyl-oxygen bond cleavage.

-

Initiation: A strong nucleophile (e.g., an alkoxide, RO⁻) attacks the electrophilic carbonyl carbon of the DXO monomer, causing the ring to open and forming an alkoxide propagating species.

-

Propagation: The newly formed alkoxide at the chain end attacks another DXO monomer in the same manner, thereby extending the polymer chain.

References

An In-Depth Technical Guide to Organocatalysts for 1,5-Dioxepan-2-one Polymerization

Audience: Researchers, Scientists, and Drug Development Professionals

The ring-opening polymerization (ROP) of 1,5-dioxepan-2-one (DXO) has garnered significant interest for the development of biodegradable and biocompatible polyesters. These polymers, known as poly(this compound) (PDXO), are hydrophilic, amorphous, and exhibit a low glass transition temperature (Tg of approximately -39 °C), making them ideal candidates for bio-absorbable materials and for modifying the properties of other hydrophobic polyesters like poly(ε-caprolactone) (PCL) and poly(lactide) (PLA).[1]

In recent years, organocatalysis has emerged as a powerful and attractive alternative to traditional metal-based catalysts for ROP. Organocatalysts offer numerous advantages, including mild reaction conditions, tolerance to various functional groups, and the production of polymers with low metal contamination, which is a critical requirement for biomedical applications.[1] This guide provides a comprehensive overview of the use of organocatalysts for the controlled polymerization of DXO, focusing on key catalysts, their mechanisms, performance data, and detailed experimental protocols.

Key Organocatalysts and Their Mechanisms

Several types of organic bases have been successfully employed as catalysts for the ROP of DXO. These catalysts primarily differ in their basicity and the mechanism through which they activate the monomer and initiator. Three prominent examples are the phosphazene t-BuP₄, the guanidine 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and the amidine 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[1]

The polymerization proceeds in a controlled manner, allowing for the synthesis of polymers with predictable molecular weights and narrow polydispersity indices (PDI).[1] The catalytic activity is closely related to the basicity of the organocatalyst, with the highly basic t-BuP₄ showing the highest activity.[1]

1. Phosphazene (t-BuP₄) and Amidine (DBU) Catalysts:

Both t-BuP₄ and DBU are proposed to operate via an "initiator/chain end activated" mechanism.[1] In this pathway, the organocatalyst activates the initiator (typically an alcohol, e.g., benzyl alcohol, BnOH) through a hydrogen-bonding interaction. This interaction increases the nucleophilicity of the initiator, facilitating its attack on the carbonyl carbon of the DXO monomer. The propagating polymer chain end is similarly activated for subsequent monomer additions.

2. Guanidine (TBD) Catalyst:

In contrast, TBD is suggested to follow a nucleophilic ROP mechanism.[1] Here, the TBD molecule itself acts as the nucleophile, directly attacking the DXO monomer to initiate polymerization. This forms a zwitterionic intermediate. The alkoxide end of this intermediate then attacks another monomer molecule, propagating the chain. The higher catalytic activity of TBD compared to DBU, despite their similar basicities, is attributed to this different mechanistic pathway.[1]

Data Presentation: Performance of Organocatalysts

The following table summarizes the results of the ring-opening polymerization of DXO using DBU, TBD, and t-BuP₄ under various reaction conditions. The data demonstrates the controlled nature of the polymerization, as evidenced by the narrow polydispersity indices (PDI) and the correlation between the monomer-to-initiator ratio and the resulting number-average molecular weight (Mₙ).[1]

| Entry | Catalyst | [M]₀/[I]₀/[C]₀ | Solvent | Temp (°C) | Time (h) | Conv. (%) | Mₙ (SEC, g/mol ) | PDI |

| H1 | DBU | 100/1/1 | THF | RT | 24 | 93 | 9100 | 1.12 |

| H2 | DBU | 200/1/1 | THF | RT | 48 | 91 | 17500 | 1.15 |

| H3 | TBD | 100/1/1 | THF | RT | 2 | 96 | 9800 | 1.16 |

| H4 | TBD | 200/1/1 | THF | RT | 4 | 94 | 18100 | 1.19 |

| H5 | t-BuP₄ | 100/1/1 | THF | RT | 0.5 | 98 | 10500 | 1.21 |

| H6 | t-BuP₄ | 100/1/1 | Bulk | 60 | 2 | 95 | 10100 | 1.25 |

| H7 | t-BuP₄ | 200/1/1 | THF | RT | 1 | 96 | 20300 | 1.24 |

| H8 | t-BuP₄ | 500/1/1 | THF | RT | 2 | 92 | 47500 | 1.28 |

Table adapted from Xu et al., Polymers 2019, 11(10), 1642.[1] [M]₀, [I]₀, [C]₀ are the initial concentrations of monomer, initiator (BnOH), and catalyst, respectively. RT = Room Temperature. Conv. = Monomer Conversion, determined by ¹H NMR. Mₙ = Number-average molecular weight, determined by Size Exclusion Chromatography (SEC). PDI = Polydispersity Index (Mₙ/Mₙ).

Experimental Protocols

The following protocols are based on typical procedures for the organocatalyzed polymerization of DXO.[1]

1. Materials

-

This compound (DXO): Synthesized and purified as per literature methods. Must be thoroughly dried before use.

-

Initiator (e.g., Benzyl Alcohol, BnOH): Distilled over CaH₂ and stored under an inert atmosphere.

-

Catalysts (t-BuP₄, TBD, DBU): Purchased from a commercial source and used as received or purified according to standard procedures. t-BuP₄ is typically handled as a solution in hexane.

-

Solvent (e.g., Tetrahydrofuran, THF): Purified by passing through an activated alumina column and stored under an inert atmosphere.

2. Typical Homopolymerization of DXO

The following workflow illustrates the general procedure for DXO polymerization.

Step-by-Step Procedure:

-

In a glovebox, add DXO (e.g., 0.58 g, 5.0 mmol, 100 equivalents) and purified THF (e.g., 2 mL) to a dry flask equipped with a magnetic stir bar.

-

Add the initiator, benzyl alcohol (e.g., 5.0 µL, 0.05 mmol, 1.0 equivalent), to the flask.

-

Initiate the polymerization by adding the catalyst solution (e.g., for t-BuP₄, 50 µL of a 1.0 M solution in hexane, 0.05 mmol, 1.0 equivalent) with a syringe.

-

Allow the reaction to stir at the desired temperature for the specified time. For kinetic studies, aliquots can be withdrawn at timed intervals under an argon flow.

-

Quench the polymerization by adding a small amount of acetic acid (~0.1 mL).

-

For analysis, a small portion of the quenched mixture is dissolved in CDCl₃ for ¹H NMR analysis and further diluted with THF for SEC measurement.

-

The remainder of the polymerization mixture is diluted with THF and poured into a large excess of cold diethyl ether to precipitate the polymer.

-

The resulting polymer is collected and dried under vacuum to a constant weight.[1]

3. Polymer Characterization

-

¹H NMR Spectroscopy: Monomer conversion is determined by comparing the integral of a characteristic monomer peak with that of the corresponding polymer peak. The number-average molecular weight (Mₙ) can also be estimated by comparing the integrals of the polymer backbone repeat units to those of the initiator end-group.

-

Size Exclusion Chromatography (SEC): SEC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer. THF is commonly used as the eluent with polystyrene standards for calibration.[1]

Conclusion

Organocatalysis provides a highly effective and controlled method for the ring-opening polymerization of this compound. Catalysts such as the phosphazene t-BuP₄, the guanidine TBD, and the amidine DBU enable the synthesis of well-defined PDXO with predictable molecular weights and low polydispersity. The choice of catalyst influences not only the reaction rate but also the underlying polymerization mechanism. The metal-free nature of these catalytic systems makes the resulting polymers particularly suitable for high-value applications in the biomedical and pharmaceutical fields, where purity and biocompatibility are paramount. The detailed protocols and comparative data presented in this guide offer a solid foundation for researchers and scientists aiming to develop novel biodegradable materials based on PDXO.

References

An In-depth Technical Guide to the Glass Transition Temperature of Poly(1,5-Dioxepan-2-one)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the glass transition temperature (Tg) of poly(1,5-dioxepan-2-one) (PDXO), a biodegradable and hydrophilic amorphous polymer. Understanding the thermal properties of PDXO is critical for its application in fields such as tissue engineering and drug delivery, as the Tg dictates the material's physical state, processability, and mechanical behavior.

Glass Transition Temperature (Tg) of Poly(this compound)

Poly(this compound) is characterized by its low glass transition temperature, which classifies it as an amorphous elastomer at physiological temperatures.[1] This property makes it a suitable candidate for applications requiring soft and flexible materials.[1] The reported Tg values for PDXO homopolymers are consistently in the range of -32°C to -39°C.

Table 1: Reported Glass Transition Temperatures for Poly(this compound) and its Variants

| Polymer Type | Reported Tg (°C) | Measurement Method | Reference |

| PDXO Homopolymer | ~ -39 | Differential Scanning Calorimetry (DSC) | [1][2][3][4] |

| PDXO Homopolymer | -39 | Not Specified | [1] |

| Photocrosslinked PDXO | ~ -32 | Differential Scanning Calorimetry (DSC) | [1][5] |

| Poly(3-methylene-1,5-dioxepan-2-one) | ~ -33 | Not Specified | [1][6] |

Note: The thermal properties of polymers can be influenced by factors such as molecular weight, crystallinity, and the specific conditions of measurement (e.g., heating rate).[7]

Experimental Protocol: Determination of Tg by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is the primary analytical technique for determining the thermal transitions of polymers, including the glass transition temperature.[1][8] The method involves measuring the difference in heat flow between a polymer sample and a reference as a function of temperature.[7]

A. Sample Preparation

-

Accurately weigh 5-10 mg of the poly(this compound) sample.

-

Place the sample into a standard aluminum DSC pan.

-

Crimp the pan with a lid to ensure good thermal contact and to contain the sample.[7]

B. DSC Analysis: A Typical Heating/Cooling Cycle

-

First Heating Scan: The sample is heated at a controlled rate, typically 10°C/min, to a temperature above its expected melting point.[7][8] This step is designed to erase the previous thermal history of the polymer.

-

Cooling Scan: The sample is then cooled at a controlled rate to a temperature well below its glass transition temperature.

-

Second Heating Scan: The sample is heated again at the same controlled rate as the first scan.[7] The data from this second scan is typically used for analysis, as it reflects the intrinsic thermal properties of the material under controlled conditions.[7]

C. Data Interpretation

The glass transition is observed as a step-like change in the heat flow curve.[8] This change is due to the alteration in the heat capacity of the polymer as it transitions from a rigid, glassy state to a more flexible, rubbery state.[7][8] The glass transition temperature (Tg) is typically determined as the midpoint of this transition.[8]

Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for determining the glass transition temperature of a polymer using Differential Scanning Calorimetry.

References

- 1. This compound | 35438-57-4 | Benchchem [benchchem.com]

- 2. Studying the Ring-Opening Polymerization of this compound with Organocatalysts | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. EP0672699A2 - Copolymers of 1,4-dioxepan-2-one and 1,5,8,12-tetraoxacyclotetradecane-7-14-dione - Google Patents [patents.google.com]

- 5. Star-shaped and photocrosslinked poly(this compound) : Synthesis and characterization [kth.diva-portal.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

The Hydrolytic Degradation of Poly(1,5-Dioxepan-2-one): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(1,5-dioxepan-2-one), commonly referred to as PDXO, is a biodegradable aliphatic polyester that has garnered significant interest in the biomedical and pharmaceutical fields. Its favorable properties, including biocompatibility and tunable degradation kinetics, make it a promising candidate for various applications such as controlled drug delivery systems, tissue engineering scaffolds, and absorbable surgical sutures. A thorough understanding of its degradation behavior is paramount for the design and optimization of medical devices and drug formulations. This technical guide provides an in-depth overview of the hydrolytic degradation mechanism of PDXO, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate comprehension.

The degradation of PDXO primarily occurs through the hydrolysis of its ester bonds. This process can be influenced by various factors, including the polymer's molecular weight, crystallinity, and the surrounding environment (e.g., pH, temperature, and enzymatic activity). Notably, the degradation of PDXO, like other aliphatic polyesters, can proceed via an autocatalytic hydrolysis mechanism, where the carboxylic acid end groups generated during hydrolysis catalyze the further breakdown of the polymer chains.

Core Mechanism: Autocatalytic Hydrolysis

The fundamental mechanism of poly(this compound) degradation in an aqueous environment is the hydrolysis of the ester linkages within the polymer backbone. This chemical reaction results in the scission of the polymer chains, leading to a decrease in molecular weight and eventual mass loss. The process is often autocatalyzed by the carboxylic acid groups that are formed at the newly created chain ends, which lower the local pH and accelerate further ester bond cleavage.

The overall hydrolytic degradation process can be visualized as a two-stage phenomenon. Initially, water molecules penetrate the amorphous regions of the polymer matrix, leading to random scission of the ester bonds. In the second stage, as the degradation progresses and the concentration of carboxylic acid end groups increases, the hydrolysis rate accelerates, particularly in the bulk of the material. This can lead to a more rapid loss of mechanical integrity and mass.

Figure 1: Autocatalytic hydrolytic degradation mechanism of PDXO.

Quantitative Degradation Data

The rate of hydrolytic degradation of PDXO can be quantified by monitoring changes in its molecular weight and mass over time. The following table summarizes representative data from in vitro degradation studies.

| Time (weeks) | Initial Molecular Weight (Mn, g/mol ) | Molecular Weight (Mn, g/mol ) | Molecular Weight Retention (%) | Weight Loss (%) | Reference |

| 0 | 45,000 | 45,000 | 100 | 0 | [1] |

| 46 | 45,000 | 31,500 | 70 | Not Reported | [1] |

Note: The degradation study was conducted in a buffered salt solution at pH 7.4 and 37°C.

Experimental Protocols

A standardized experimental workflow is crucial for obtaining reproducible data on the hydrolytic degradation of PDXO. The following section details a typical in vitro degradation study protocol.

Materials and Reagents

-

Poly(this compound) (PDXO) samples (e.g., films, microspheres) of known initial molecular weight.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Deionized water.

-

Solvents for polymer dissolution (e.g., chloroform, tetrahydrofuran) for analysis.

Equipment

-

Incubator or water bath set to 37°C.

-

Analytical balance.

-

pH meter.

-

Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) system for molecular weight determination.

-

Nuclear Magnetic Resonance (NMR) spectrometer for structural analysis.

-

Scanning Electron Microscope (SEM) for morphological analysis.

-

Freeze-dryer.

In Vitro Degradation Protocol

-

Sample Preparation: Prepare PDXO samples of a specific geometry and weight. Dry the samples under vacuum to a constant weight before initiating the degradation study.

-

Incubation: Place a known weight of the polymer sample in a sterile container with a sufficient volume of PBS (pH 7.4) to ensure complete immersion. A typical polymer concentration is 1 mg/mL.

-

Environmental Control: Incubate the samples at 37°C with gentle agitation to ensure uniform exposure to the degradation medium.

-

Time Points: At predetermined time intervals (e.g., 1, 4, 8, 16, 32, 46 weeks), retrieve a set of samples for analysis.

-

Sample Processing:

-

Carefully remove the polymer samples from the PBS solution.

-

Rinse the samples with deionized water to remove any residual salts.

-

Freeze-dry the samples to a constant weight.

-

-

Analysis:

-

Weight Loss: Determine the weight loss by comparing the final dry weight to the initial dry weight.

-

Molecular Weight: Dissolve a portion of the dried sample in a suitable solvent and analyze the molecular weight (Mn and Mw) and polydispersity index (PDI) using GPC/SEC.

-

Chemical Structure: Analyze the chemical structure of the degraded polymer using ¹H NMR and ¹³C NMR to identify changes in the polymer backbone and the formation of degradation products.

-

Morphology: Examine the surface and cross-sectional morphology of the degraded samples using SEM to observe any changes, such as the formation of pores or cracks.

-

Thermal Properties: Analyze changes in thermal properties like glass transition temperature (Tg) and melting temperature (Tm) using Differential Scanning Calorimetry (DSC).

-

Figure 2: Experimental workflow for in vitro hydrolytic degradation study of PDXO.

Conclusion

The hydrolytic degradation of poly(this compound) is a critical characteristic that underpins its use in various biomedical applications. The primary degradation pathway is through the autocatalytic hydrolysis of its ester bonds, leading to a progressive reduction in molecular weight and mass. For professionals in drug development and medical device engineering, a comprehensive understanding of this degradation mechanism and the experimental methods to characterize it is essential for designing and developing safe and effective products with predictable in vivo performance. The information and protocols provided in this guide serve as a foundational resource for researchers and scientists working with this versatile biodegradable polymer.

References

Biocompatibility of Poly(1,5-Dioxepan-2-one) Based Materials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(1,5-dioxepan-2-one) (PDXO) is a biodegradable aliphatic polyester that has garnered increasing interest in the biomedical field for applications such as drug delivery and tissue engineering. Its flexible backbone, conferred by the ether linkage, offers distinct mechanical properties compared to more rigid polyesters like poly(lactic acid) (PLA) and poly(glycolic acid) (PGA). A thorough understanding of the biocompatibility of PDXO-based materials is paramount for their successful translation into clinical applications. This technical guide provides a comprehensive overview of the current knowledge on the biocompatibility of PDXO, summarizing key in vitro and in vivo findings, detailing relevant experimental protocols, and visualizing associated biological pathways.

In Vitro Biocompatibility

The in vitro assessment of biocompatibility is a critical first step in evaluating the potential of a new biomaterial. These tests are designed to assess cytotoxicity, the potential for a material to cause cell death, and to understand how cells interact with the material's surface.

Cytotoxicity Studies

Cytotoxicity assays are fundamental to biocompatibility screening. While specific quantitative data for PDXO homopolymers are limited in publicly available literature, studies on closely related polymers and copolymers provide valuable insights. For instance, extracts from polydioxanone (PDO), a structurally similar polymer, have been shown to be non-cytotoxic. In one study, extracts of PDO threads coated with polyethylene glycol and amino acids resulted in cell viability values greater than 100% in an MTT assay using human skin fibroblasts, suggesting a neutral or even slightly positive effect on cell growth.[1]

Another study comparing PDO with other polymers found that PDO exhibited significantly higher cell viability of adipose-derived stem cells compared to polyurethane (PU) and polyhydroxyalkanoate (PHBVV).[2] These findings suggest that the fundamental building blocks of PDXO are well-tolerated by cells in vitro.

Table 1: Summary of In Vitro Cytotoxicity Data for Dioxanone-Based Polymers

| Material | Cell Type | Assay | Results | Citation |

| Polydioxanone (PDO) threads coated with PEG and amino acids | Human skin fibroblasts | MTT | >100% cell viability | [1] |

| Polydioxanone (PDO) | Adipose-derived stem cells | MTT | Significantly higher cell viability compared to PU and PHBVV | [2] |

Experimental Protocols: In Vitro Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Material Preparation: Prepare extracts of the PDXO-based material according to ISO 10993-5 standards. Typically, the material is incubated in a cell culture medium for a defined period (e.g., 24, 48, or 72 hours) at 37°C.

-

Cell Seeding: Seed cells (e.g., L929 mouse fibroblasts or human dermal fibroblasts) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Exposure to Extracts: Replace the culture medium with the prepared material extracts at various concentrations. Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls.

-

Incubation: Incubate the cells with the extracts for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the negative control.

The LDH assay is another common cytotoxicity test that measures the release of the lactate dehydrogenase enzyme from damaged cells.

-

Material and Cell Preparation: Prepare material extracts and seed cells as described for the MTT assay.

-

Exposure and Incubation: Expose cells to the material extracts and incubate for the desired time period.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well.

-

LDH Reaction: Mix the supernatant with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.

-

Incubation: Incubate the mixture at room temperature, protected from light, for a specified time (e.g., 30 minutes). During this time, LDH catalyzes the reduction of NAD+ to NADH, which in turn reduces the tetrazolium salt to a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at a wavelength of 490 nm.

-

Data Analysis: Calculate the percentage of cytotoxicity based on positive and negative controls.

In Vivo Biocompatibility

In vivo studies are essential to evaluate the response of a living organism to an implanted biomaterial. These studies provide crucial information on the inflammatory response, tissue integration, and degradation of the material over time.

Foreign Body Response

The implantation of any biomaterial elicits a foreign body response (FBR), which is a cascade of inflammatory and wound-healing events at the implant-tissue interface. A key indicator of good biocompatibility is a minimal FBR, characterized by a thin fibrous capsule surrounding the implant and a limited inflammatory cell infiltrate.

Studies on copolymers of PDXO and lactide have provided some of the most direct in vivo biocompatibility data for PDXO-containing materials. One study in rats found that an amorphous copolymer of DXO and D,L-dilactide resulted in a less pronounced foreign body reaction compared to a semicrystalline DXO/L-LA copolymer.[1][3] This suggests that the physical properties of the implant, such as crystallinity, can significantly influence the in vivo response.

Table 2: Summary of In Vivo Biocompatibility Findings for Dioxanone-Based Copolymers

| Material | Animal Model | Implantation Site | Key Findings | Citation |

| Amorphous copolymer of DXO and D,L-dilactide | Rat | - | Less pronounced foreign body reaction compared to semicrystalline copolymer | [1][3] |

| Copolymers of ω-pentadecalactone and p-dioxanone | Mouse | Subcutaneous | Well-tolerated with tissue responses comparable to poly(p-dioxanone) | [6] |

| Modified Polydioxanone (m-PDS) Plate | Mouse | Subcutaneous | Similar inflammation, extracellular matrix deposition, and vascularization compared to commercial PDS plates | [7] |

Experimental Protocols: In Vivo Implantation and Histological Analysis

-

Material Sterilization: Sterilize the PDXO-based material implants using an appropriate method, such as ethylene oxide or gamma irradiation.

-

Animal Preparation: Anesthetize the rats according to an approved animal care and use committee protocol. Shave and sterilize the dorsal skin.

-

Implantation: Create small subcutaneous pockets on the back of each rat and insert the sterile implants.

-

Suturing: Close the incisions with sutures.

-

Post-operative Care: Monitor the animals for signs of infection or distress and provide appropriate post-operative care.

-

Explantation: At predetermined time points (e.g., 1, 4, 12 weeks), euthanize the animals and carefully explant the implants along with the surrounding tissue.

-

Fixation: Fix the explanted tissue samples in 10% neutral buffered formalin.

-

Processing: Dehydrate the samples through a graded series of ethanol and clear them in xylene.

-

Embedding: Embed the samples in paraffin wax.

-

Sectioning: Cut thin sections (e.g., 5 µm) of the embedded tissue using a microtome.

-

Staining: Stain the tissue sections with hematoxylin and eosin (H&E) to visualize cell nuclei (blue/purple) and cytoplasm/extracellular matrix (pink). Masson's trichrome stain can also be used to specifically visualize collagen (blue/green).

-

Microscopy: Examine the stained sections under a light microscope.

-

Histomorphometry: Quantify the thickness of the fibrous capsule and the density of inflammatory cells at the implant-tissue interface using image analysis software.

Cellular and Molecular Response

The interaction of a biomaterial with the biological environment triggers a complex series of cellular and molecular events. Understanding these responses is crucial for designing biomaterials that elicit a favorable in vivo outcome.

Inflammatory Response and Macrophage Polarization

Upon implantation, a provisional matrix of adsorbed proteins forms on the biomaterial surface. This matrix influences the subsequent cellular response, including the recruitment of immune cells such as macrophages. Macrophages play a central role in the FBR and can adopt different phenotypes, broadly classified as pro-inflammatory (M1) or anti-inflammatory/pro-healing (M2). The balance between M1 and M2 macrophages at the implant site is a key determinant of biocompatibility.

While specific studies on macrophage polarization in response to PDXO are lacking, research on other polyesters indicates that the surface chemistry and degradation products of the material can influence macrophage phenotype. For example, acidic degradation products from PLA and PGA have been shown to promote a pro-inflammatory M1 macrophage response. Given that PDXO also degrades via hydrolysis of its ester bonds, it is plausible that its degradation products could similarly influence macrophage polarization.

Signaling Pathways

The cellular response to biomaterials is mediated by a complex network of signaling pathways. Cell surface receptors, such as integrins and Toll-like receptors (TLRs), recognize proteins adsorbed to the material surface and initiate intracellular signaling cascades.

-

Integrin Signaling: Integrins are cell adhesion receptors that bind to extracellular matrix proteins like fibronectin and vitronectin, which are known to adsorb onto biomaterial surfaces. Integrin binding can activate downstream signaling pathways, such as the focal adhesion kinase (FAK) and mitogen-activated protein kinase (MAPK) pathways, which regulate cell adhesion, proliferation, and differentiation.[8]

-

Toll-like Receptor (TLR) Signaling: TLRs are a class of pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). It is thought that certain proteins in the adsorbed layer on a biomaterial can act as DAMPs, activating TLRs and triggering pro-inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[9] The activation of NF-κB leads to the transcription of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Conclusion and Future Directions

The available evidence suggests that poly(this compound)-based materials exhibit good biocompatibility, characterized by low in vitro cytotoxicity and a minimal in vivo foreign body response, particularly for amorphous copolymers. However, there is a notable lack of comprehensive, quantitative data for PDXO homopolymers. Future research should focus on:

-

Quantitative In Vitro Studies: Performing dose-dependent and time-course cytotoxicity assays (e.g., MTT, LDH) on PDXO homopolymers with varying molecular weights.

-

Quantitative In Vivo Studies: Conducting well-controlled in vivo studies to quantify the fibrous capsule thickness and local cytokine profiles (TNF-α, IL-6, IL-10, etc.) in response to PDXO homopolymer implants.

-

Degradation Product Analysis: Investigating the specific degradation products of PDXO and their impact on cell viability and inflammatory responses.

-

Signaling Pathway Elucidation: Utilizing molecular biology techniques to identify the specific signaling pathways (e.g., integrin, TLR, NF-κB) that are activated in cells upon interaction with PDXO-based materials and their degradation products.

A more in-depth understanding of these aspects will be crucial for the rational design and successful clinical implementation of PDXO-based materials in a wide range of biomedical applications.

References

- 1. thescipub.com [thescipub.com]

- 2. researchgate.net [researchgate.net]

- 3. Copolymers of this compound and L- or D,L-dilactide: in vivo degradation behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relative influence of polymer fiber diameter and surface charge on fibrous capsule thickness and vessel density for single-fiber implants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of implantation site on phagocyte/polymer interaction and fibrous capsule formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biodegradation, Biocompatibility, and Drug Delivery in Poly(ω-pentadecalactone-co-p-dioxanone) Copolyesters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro and in Vivo Biocompatibility and Degradability Evaluation of Modified Polydioxanone Plate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Integrin-Directed Modulation of Macrophage Responses to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of Toll-like receptor signaling in the macrophage response to implanted materials | MRS Communications | Cambridge Core [cambridge.org]

Methodological & Application

Synthesis of Poly(1,5-Dioxepan-2-one-co-lactide) Block Copolymers: Application Notes and Protocols for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and characterization of poly(1,5-dioxepan-2-one-co-lactide) (poly(DXO-co-LA)) block copolymers. These biodegradable and biocompatible polymers are of significant interest for a range of applications in drug delivery, including controlled-release formulations and medical implants.

Application Notes